3-Chloro-8-methoxyquinolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1208830-66-3 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.645 |
IUPAC Name |
3-chloro-8-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,13) |
InChI Key |
XWPBDHGWSXNUCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C(C(=CN=C21)Cl)N |
Synonyms |
4-Amino-3-chloro-8-methoxyquinoline |
Origin of Product |
United States |
Derivatization and Analog Development of 3 Chloro 8 Methoxyquinolin 4 Amine
In Vitro Efficacy Against Pathogenic Bacteria
A series of quinoline (B57606) derivatives were developed and tested for their antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains. nih.govusf.edu Specifically, compounds with a 3-chloro-4-fluoro substitution on the N-phenyl ring showed potent activity. For example, N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amine (compound 6) demonstrated a minimum inhibitory concentration (MIC) of 1.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.govusf.edu Another analog, compound 7, also displayed potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) with MICs of 1.5, 3.0, and 1.5 µg/mL, respectively. nih.govusf.edu
In a different study, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. bohrium.commdpi.com One derivative, compound 3l, which bears a sulfamethazine (B1682506) moiety, was found to be highly effective against E. coli with an MIC of 7.812 µg/mL. bohrium.commdpi.com
| Compound/Analog | Bacterial Strain | MIC (µg/mL) |
| N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amine (6) | MRSA | 1.5 |
| N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amine (6) | MRSE | 6.0 |
| N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amine (6) | VRE | 3.0 |
| Compound 7 | MRSA | 1.5 |
| Compound 7 | MRSE | 3.0 |
| Compound 7 | VRE | 1.5 |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (3l) | E. coli | 7.812 |
Mechanism of Action Investigations
Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. For quinoline (B57606) derivatives, several mechanisms have been proposed. In the context of anticancer activity, 1H-indole-2,3-dione (isatin) derivatives, which were hybridized with a quinoline moiety, are known to inhibit cancer cell proliferation by interacting with various intracellular targets such as DNA, telomerase, and protein kinases. nih.gov
For the antibacterial 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide (B165840) derivatives, a protein leakage assay demonstrated that compound 3l caused a significant discharge of cellular protein from E. coli, suggesting that it disrupts the bacterial cell membrane, leading to cell death. bohrium.commdpi.com
Structure Activity Relationship Sar Studies
Exploration of Antiproliferative Activity in Cellular Assays (e.g., Cancer Cell Lines)
The potential of quinoline derivatives as anticancer agents has been an active area of research. Studies have explored their ability to inhibit the growth of cancer cells and induce cell death.
Cellular Growth Inhibition Studies
Various substituted quinoline derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines. For instance, a series of novel quinoline derivatives was evaluated for antiproliferative activity against a panel of human tumor cell lines, with some compounds showing IC50 values lower than 5.0 µM. sci-hub.se One of the most potent compounds, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine, exhibited IC50 values of less than 1.0 µM against several human tumor cell lines. sci-hub.se
In another study, new 2-amido and ureido quinoline derivatives were designed as congeners of the anticancer drug sorafenib (B1663141). Several of these compounds showed significant mean growth inhibitions in a panel of 60 cancer cell lines at a 10 μM concentration. nih.gov Specifically, 2,4-difluorophenyl and 4-chloro-3-trifluoromethylphenyl urea (B33335) compounds were found to be more potent than sorafenib against certain renal carcinoma, ovarian, and non-small cell lung cancer cell lines. nih.gov For example, the 2,4-difluorophenyl urea derivative (9b) showed an IC50 value of 0.42 μM against the A498 renal carcinoma cell line. nih.gov
Furthermore, novel acetylenic thioquinolines have been synthesized and tested for their antiproliferative activity. nih.gov Compounds containing a 4-chloro-2-butynyl substituent generally exhibited potent activity against various human and murine cancer cell lines. nih.gov
It is important to note that while these studies highlight the potential of the quinoline scaffold in cancer therapy, the specific activity of 3-Chloro-8-methoxyquinolin-4-amine has not been reported.
Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine | HCT-116 | < 1.0 | sci-hub.se |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine | NCI-H1650 | < 1.0 | sci-hub.se |
| 2,4-difluorophenyl urea quinoline derivative (9b) | A498 (Renal Carcinoma) | 0.42 | nih.gov |
| 4-chloro-3-trifluoromethylphenyl urea quinoline derivative (9d) | A499 (Renal Carcinoma) | 1.36 | nih.gov |
| 2-phenylquinolin-4-amine (B1606699) derivative (7a) | HT-29 (Colon) | 8.12 | benthamdirect.com |
| 2-phenylquinolin-4-amine derivative (7d) | HT-29 (Colon) | 9.19 | benthamdirect.com |
| Benzoquinoline analogue (CNMP) | HT29 (Colon) | 8.24 | jksus.org |
| Benzoquinoline analogue (CNMP) | MCF7 (Breast) | 21.23 | jksus.org |
| Benzoquinoline analogue (CNMP) | HepG2 (Hepatocellular) | 26.15 | jksus.org |
This table presents data for structurally related compounds, as no specific data for this compound was found.
Mechanisms of Cellular Response (e.g., Induction of Apoptosis in in vitro models)
The cytotoxic effects of quinoline derivatives are often linked to the induction of apoptosis, or programmed cell death. A study on 2-phenylquinolin-4-amine derivatives found that some compounds were potent inducers of apoptosis, as demonstrated by caspase-3 activation and annexin-FITC assays. benthamdirect.comingentaconnect.com Specifically, compounds 7a and 7d showed EC50 values of 6.06 and 6.69 μM, respectively, in a caspase-3 activation assay. benthamdirect.com
Another investigation into a series of new quinoline derivatives revealed that the most potent compound, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g), induced apoptosis in HCT-116 cells. sci-hub.se This was evidenced by an increase in the sub-G1 population in cell cycle analysis and the cleavage of PARP, a key protein involved in apoptosis. sci-hub.se The apoptotic effect was suggested to be mediated through a p53-dependent pathway. sci-hub.se
Similarly, a novel N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, was found to induce apoptosis in colon cancer cells by causing cell cycle arrest at the G2 phase and activating the intrinsic apoptotic pathway, which involves the activation of caspases-9, -3, and -7. nih.gov
Assessment of Antimalarial Potential in Parasite Cultures (e.g., Plasmodium falciparum strains)
The 4-aminoquinoline (B48711) core is famously associated with antimalarial drugs like chloroquine (B1663885). esr.ie Research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.
In vitro Parasite Growth Inhibition Assays
Numerous 4-aminoquinoline derivatives have been synthesized and evaluated for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net For instance, novel 4-aminoquinoline-pyrimidine hybrids have shown potent antimalarial activity. raco.cat One such hybrid demonstrated an IC50 value of 55.8 nM against the chloroquine-resistant Dd2 strain of P. falciparum, which was four-fold more potent than chloroquine itself. raco.cat
Another study on quinolinyl chalcones found that a derivative, P5, exhibited significant dose-dependent chemosuppressive activity against Plasmodium berghei in an in vivo model, which is often used as a preliminary screen for antimalarial activity. ekb.eg While this is an in vivo study, it points to the potential of this class of compounds.
The modification of the 4-aminoquinoline structure can lead to compounds that circumvent chloroquine resistance. nih.gov Statistically valid predictive models have been developed for a series of 4-aminoquinoline analogues active against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov
Table 2: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives against P. falciparum
| Compound/Derivative | Parasite Strain | IC50 (nM) | Reference |
| 4-aminoquinoline-pyrimidine hybrid | Dd2 (CQ-resistant) | 55.8 | raco.cat |
| N1-(7-chloroquinolin-4-yl)-N2-(2-((dimethylamino)methyl)benzyl)ethane-1,2-diamine | CQ-sensitive & CQ-resistant | 33.9 | raco.cat |
| 1-(4-(4-(4-((2-(7-chloroquinolin-4-yl)hydrazinyl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)-3-hydroxyindolin-2-one | W2 (CQ-resistant) | 69.0 | raco.cat |
| Monoquinoline (MAQ) analog of Chloroquine | W2 (CQ-resistant) | ~100-200 (assay dependent) | plos.org |
| Bisquinoline (BAQ) analog of Chloroquine | W2 (CQ-resistant) | ~50-100 (assay dependent) | plos.org |
This table presents data for structurally related compounds, as no specific data for this compound was found.
Hemozoin Formation Inhibition Studies
A key mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. nih.govd-nb.info The malaria parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. To protect itself, the parasite crystallizes heme into an inert substance called hemozoin. d-nb.info 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death. esr.ienih.gov
Several studies have shown that various antimalarial compounds, including quinoline derivatives, inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. nih.govacs.org For example, two novel 4-aminoquinoline analogs, MAQ and BAQ, significantly inhibited hemozoin formation in a dose-dependent manner. plos.org The ability of a compound to inhibit hemozoin formation often correlates with its antimalarial activity. d-nb.info
Evaluation of Antimicrobial Activity Against Bacterial and Fungal Strains
Quinoline derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
A study on a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides, synthesized from 4-chloro-7-methoxyquinoline, revealed significant antimicrobial activity. nih.govbohrium.com One compound in this series (3l) showed the highest efficacy against most of the tested bacterial and unicellular fungal strains, with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. nih.govresearchgate.net
Another study reported the development of facilely accessible quinoline derivatives with potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including Clostridioides difficile. nih.gov One compound demonstrated an MIC of 1.0 µg/mL against C. difficile. nih.gov
Furthermore, an investigation of novel quinoline-thiazole derivatives showed significant antibacterial activity against S. aureus (ATCC 6538), with some compounds having an MIC of 7.81 µg/mL. acs.org Several of these compounds also exhibited potent anticandidal activity against C. glabrata (ATCC 90030), with MIC values less than 0.06 µg/mL. acs.org
Table 3: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(sulfamethazine)benzenesulfonamide (3l) | Escherichia coli | 7.812 | nih.govresearchgate.net |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(sulfamethazine)benzenesulfonamide (3l) | Candida albicans | 31.125 | nih.govresearchgate.net |
| N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amine (Compound 6) | Clostridioides difficile | 1.0 | nih.gov |
| Quinoline-thiazole derivative (4g) | Staphylococcus aureus (ATCC 6538) | 7.81 | acs.org |
| Quinoline-thiazole derivative (4m) | Staphylococcus aureus (ATCC 6538) | 7.81 | acs.org |
| Quinoline-thiazole derivative (4b) | Candida glabrata (ATCC 90030) | < 0.06 | acs.org |
| Quinoline-thiazole derivative (4e) | Candida glabrata (ATCC 90030) | < 0.06 | acs.org |
| Quinoline-thiazole derivative (4f) | Candida glabrata (ATCC 90030) | < 0.06 | acs.org |
This table presents data for structurally related compounds, as no specific data for this compound was found.
Investigation of Antiviral Properties in Cell-Based Assays (e.g., HIV-1 Reverse Transcriptase Inhibition)
Quinoline derivatives have been investigated for their antiviral activities. chemrj.org Cell-based assays are crucial for identifying inhibitors of viral diseases. nih.gov Some quinoline derivatives have been evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the HIV life cycle. chemrj.org For example, a study on quinoline derivatives with distinct linkers found that N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide exhibited significant activity against HIV-1 strains in a TZM-bl cell line assay, with IC₅₀ values of 3.35 ± 0.87 µM and 2.57 ± 0.71 µM against HIV-1VB59 and HIV-1UG070, respectively. chemrj.org While specific data for this compound is not available, the general activity of the quinoline scaffold suggests potential in this area.
Enzyme Inhibition and Receptor Binding Studies (e.g., H+/K+-ATPase, EZH2, Tyrosine Kinases, G9a/GLP, c-Met)
The biological activity of quinoline derivatives often stems from their ability to inhibit specific enzymes.
EZH2 (Enhancer of Zeste Homologue 2): EZH2 is a histone methyltransferase that is often overexpressed in various cancers. nih.gov Several quinoline derivatives have been identified as EZH2 inhibitors. nih.gov For instance, a series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated as EZH2 inhibitors. One compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , displayed an IC₅₀ value of 1.2 µM against EZH2. nih.gov Another related compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine , had an IC₅₀ value of 28 µM against EZH2. nih.gov Studies on 3,8-Dichloro-5-methoxyquinolin-4-amine and its derivatives also show their potential as EZH2 inhibitors, with some exhibiting IC₅₀ values in the low micromolar range. evitachem.com The inhibition of EZH2 by these compounds can lead to the upregulation of tumor-suppressive genes. ufl.edu
Tyrosine Kinases: Tyrosine kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in cancer. google.comnih.gov Quinoline derivatives have been developed as inhibitors of various tyrosine kinases, including platelet-derived growth factor receptor (PDGF-RTK), epidermal growth factor receptor (EGFR-TK), and c-Met. nih.govnih.govmdpi.com For example, 3-substituted quinoline derivatives with 6,7-dimethoxy groups have shown potent inhibition of PDGF-RTK with IC₅₀ values as low as ≤ 20 nM. nih.gov A series of sulfonylated indeno[1,2-c]quinolines showed enhanced EGFR-TK inhibitory activity with IC₅₀ values in the range of 0.6-10.2 nM. nih.gov
G9a/GLP: G9a and G9a-like protein (GLP) are histone methyltransferases involved in gene silencing. Quinoline-based scaffolds have been identified as potent and selective inhibitors of G9a/GLP. nih.govresearchgate.net The replacement of a quinazoline (B50416) core with a quinoline core in some inhibitor series led to higher inhibitory potency, likely due to the increased basicity of the quinoline nitrogen. researchgate.net
c-Met: The c-Met receptor tyrosine kinase is another attractive target for cancer therapy. nih.govnih.gov Numerous quinoline-based c-Met inhibitors have been developed. nih.govnih.gov For example, a series of 3,5,7-trisubstituted quinolines were identified as potent c-Met inhibitors with IC₅₀ values of less than 1.0 nM. acs.org Another study on 6,7-disubstituted-4-phenoxyquinoline derivatives reported compounds with IC₅₀ values against c-Met kinase as low as 0.6 nM. mdpi.com
Table 3: Selected Enzyme Inhibition Data for Quinoline Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 µM | nih.gov |
| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | EZH2 | 28 µM | nih.gov |
| 3,8-Dichloro-5-methoxyquinolin-4-amine derivatives | EZH2 | Low µM range | evitachem.com |
| 3-substituted 6,7-dimethoxyquinolines | PDGF-RTK | ≤ 20 nM | nih.gov |
| Sulfonylated indeno[1,2-c]quinolines | EGFR-TK | 0.6 - 10.2 nM | nih.gov |
| 3,5,7-trisubstituted quinolines | c-Met | < 1.0 nM | acs.org |
The interaction between quinoline-based inhibitors and their target enzymes is often characterized using techniques like isothermal titration calorimetry (ITC) to determine binding affinity. researchgate.net Molecular docking studies are also widely used to predict the binding modes of these inhibitors within the active site of the target protein. nih.govturkjps.org For example, docking studies of quinoline derivatives with DNA gyrase helped to explore their binding affinity and support the proposed mechanism of action. nih.gov
Studies on Modulators of Cellular Pathways (e.g., Autophagy in in vitro contexts)
Autophagy is a cellular degradation process that can be a target for therapeutic intervention, particularly in cancer. oncotarget.comnih.gov Quinoline derivatives have been shown to modulate autophagy. oncotarget.comnih.gov For example, chloroquine and hydroxychloroquine, which are 4-aminoquinoline derivatives, are well-known autophagy inhibitors that are being investigated in clinical trials. oaepublish.com
Some novel quinoline derivatives have been found to induce autophagy, leading to the disruption of autophagy propagation and subsequent apoptosis in cancer cells. oncotarget.com One study showed that a novel quinoline derivative, DFIQ, induced autophagy and apoptosis in non-small-cell lung cancer cells through the production of reactive oxygen species (ROS). nih.gov Another quinoline derivative, 2‐(6‐methoxynaphthalen‐2‐yl)quinolin‐4‐amine (6MN‐4‐AQ), was found to induce both autophagic and apoptotic cell death in pancreatic cancer cells by suppressing the Akt/mTOR pathway and inducing ER stress. researchgate.net
Mechanistic Insights into the Biological Interactions of this compound: A Review of Available Research
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of therapeutic applications. chemrj.org These applications include antimalarial, anticancer, antibacterial, and anti-inflammatory agents. chemrj.org The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.
General synthetic routes to quinoline derivatives, such as the Skraup and Combes syntheses, are well-established. chemrj.org The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, while the Combes synthesis utilizes the condensation of an arylamine with a β-diketone. chemrj.org Modifications to these core structures are often achieved through reactions like nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the compound's biological profile.
The mechanism of action for many quinoline derivatives involves interaction with specific biological targets, such as enzymes or receptors. smolecule.comevitachem.com For instance, some quinoline compounds are known to intercalate with DNA, thereby disrupting cellular replication processes, a mechanism often exploited in the development of antimicrobial and anticancer drugs. smolecule.com Others function as enzyme inhibitors, targeting critical pathways in pathogens or diseased cells. evitachem.comontosight.ai
Research into compounds structurally similar to this compound highlights the potential for biological activity. For example, various substituted chloro-methoxy-quinolinamines have been investigated for their potential as antibacterial agents and enzyme inhibitors. ontosight.ainih.gov Studies on related compounds like 3,6-dichloro-8-methoxyquinolin-4-amine (B567042) and 4-chloro-6-methoxyquinolin-8-amine (B2593523) indicate that the presence and position of chloro and methoxy (B1213986) groups significantly influence their chemical reactivity and biological properties. ontosight.aievitachem.com
However, without specific studies on this compound, any discussion of its mechanistic insights would be purely speculative and extrapolated from related but distinct molecules. The precise effects of the chloro group at the 3-position and the methoxy group at the 8-position on the 4-aminoquinoline core are yet to be documented in scientific literature. Therefore, a detailed analysis of its biological interactions, as outlined in the requested article structure, cannot be provided at this time. Further experimental research is required to elucidate the chemical and biological properties of this specific compound.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Skraup, Friedlander, and Conrad-Limpach-Knorr reactions. tandfonline.comresearchgate.net However, these methods often necessitate harsh conditions, such as high temperatures and the use of hazardous reagents, leading to environmental concerns. researchgate.netacs.orgtandfonline.com Consequently, there is a significant push towards developing greener and more sustainable synthetic protocols.
Future research will likely focus on several key areas to improve the synthesis of 3-chloro-8-methoxyquinolin-4-amine and related compounds:
Green Catalysts: The use of environmentally benign and reusable catalysts is a major trend. acs.org Iron catalysts, for instance, are gaining attention due to their low cost, ready availability, and eco-friendly nature. tandfonline.com Research into catalysts like ferric chloride (FeCl3) in aqueous solutions showcases a move towards milder and more efficient reaction conditions. tandfonline.com Other green approaches include the use of biocatalysts like malic acid and nanoparticle catalysts such as cobalt and copper-doped aerogels. tandfonline.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.nettandfonline.com Ultrasonic irradiation is another energy-efficient method being explored for promoting these reactions. nih.gov
Solvent-Free and Aqueous Conditions: The development of solvent-free reaction conditions or the use of water as a green solvent are highly desirable to minimize the environmental impact of organic solvents. tandfonline.comjocpr.com These methods not only reduce pollution but can also simplify work-up procedures. tandfonline.com
One-Pot, Multi-Component Reactions: Designing synthetic strategies that involve one-pot, multi-component reactions can significantly improve efficiency by reducing the number of steps, minimizing waste, and saving time and resources. tandfonline.comnih.gov
Application of Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Studies
Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are indispensable tools in this endeavor.
Fluorescence Probes: Quinoline derivatives are known for their fluorescent properties, making them suitable for the development of fluorescent probes. nih.govnih.govrsc.org Future research could focus on designing probes based on the this compound scaffold to visualize and quantify specific ions, molecules, or cellular components. For example, quinoline-based probes have been successfully developed for detecting Al(III) ions and for ratiometric pH sensing in lysosomes. nih.govnih.gov These probes can be used for bioimaging in living cells, plant tissues, and even whole organisms like zebrafish. nih.gov
Live-Cell Imaging: The development of deep-red emissive probes is particularly advantageous for live-cell imaging due to reduced phototoxicity and background autofluorescence. elsevierpure.com Benzo[c,d]indole-quinoline (BIQ) monomethine cyanine (B1664457) scaffolds, for instance, have shown significant fluorescence enhancement upon binding to RNA, enabling the imaging of nucleolar RNA in living cells. elsevierpure.com
Spectroscopic Techniques for Binding Studies: Techniques like fluorescence spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy will continue to be vital for studying the binding affinity and kinetics of this compound with its biological targets. High-resolution mass spectrometry (HRMS) is also crucial for characterizing novel derivatives and their interaction products. scholaris.caresearchgate.net
Integration of Multi-Omics Data in Biological Mechanism Elucidation
To gain a comprehensive understanding of the biological effects of this compound, an integrative multi-omics approach is essential. semanticscholar.orgmdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the cellular response to the compound.
Identifying Biological Pathways: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with this compound, researchers can identify the key biological pathways and networks that are modulated. nih.govmdpi.com This approach has been used to explore the biosynthesis of pharmacologically active compounds in medicinal plants. nih.govmdpi.com
Target Identification and Validation: Multi-omics data can help in identifying potential protein targets of the compound. semanticscholar.org For instance, if the compound induces changes in a specific metabolic pathway, the enzymes involved in that pathway could be potential targets. This integrated approach provides a more robust method for target identification compared to relying on a single omics dataset. mdpi.com
Understanding Complex Biological Systems: Biological processes are complex and involve interactions between various molecules. mdpi.com Multi-omics analysis allows for the study of these intricate networks and can reveal unexpected connections and mechanisms of action. mdpi.com The use of computational tools and bioinformatics is crucial for integrating and interpreting these large and complex datasets. mdpi.com
Exploration of this compound as a Probe for Uncharted Biological Pathways
The unique chemical structure of this compound makes it a potential candidate for use as a chemical probe to explore novel biological pathways. nih.gov Chemical probes are small molecules that can be used to perturb and study biological systems.
Probing Uncharacterized Proteins: A significant portion of the human proteome remains uncharacterized. This compound and its derivatives could be screened against a wide range of proteins to identify new binding partners and uncover their biological functions.
Investigating Disease Mechanisms: By observing the phenotypic effects of the compound on cells or organisms, researchers can gain insights into the underlying mechanisms of diseases. nih.gov For example, if the compound shows activity against a particular cancer cell line, it could be used as a tool to dissect the specific pathways that are critical for the survival of those cancer cells. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs based on the this compound scaffold and testing their biological activity can help in understanding the structural requirements for interacting with specific biological targets. nih.govnih.gov This information is invaluable for designing more potent and selective probes.
Computational Design of Enhanced Quinoline Frameworks for Specific Biological Endpoints
Computational methods play an increasingly important role in modern drug discovery and chemical biology. mdpi.comnih.gov These techniques can be leveraged to design novel quinoline derivatives with enhanced activity and specificity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the three-dimensional structures of quinoline derivatives with their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Molecular Docking and Dynamics Simulations: Molecular docking can be used to predict the binding mode and affinity of this compound and its analogs to their target proteins. nih.govnih.gov Molecular dynamics (MD) simulations can then provide insights into the stability of the protein-ligand complex and the key interactions that govern binding. nih.gov
Pharmacophore Modeling: Pharmacophore models can be generated based on the structures of known active compounds. These models define the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new compounds with the desired properties. nih.gov
De Novo Design: Advanced computational algorithms can be used to design entirely new molecules that are predicted to have high affinity and selectivity for a specific biological target. These de novo designed compounds can then be synthesized and tested experimentally.
By combining these computational approaches with experimental validation, researchers can accelerate the discovery and optimization of quinoline-based compounds for a wide range of biological applications.
Q & A
Q. What are the key structural features and physicochemical properties of 3-Chloro-8-methoxyquinolin-4-amine?
- Methodological Answer: Structural elucidation of this compound requires techniques such as NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., chlorine at C3, methoxy at C8, and amine at C4) and mass spectrometry for molecular weight validation (expected ~208.64 g/mol). The planar quinoline ring system and substituent orientations can be inferred from X-ray crystallography (e.g., SHELX software for refinement ). Physicochemical properties like solubility are influenced by the polar amine and methoxy groups, though experimental data may require solvent screening (e.g., DMSO for NMR) .
Q. What are the common synthetic routes for this compound?
- Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) on pre-functionalized quinoline precursors. For example:
- Step 1: Chlorination at C3 using POCl₃ or PCl₅ under reflux .
- Step 2: Methoxy group introduction via alkylation (e.g., methyl iodide with a base like NaH) .
- Step 3: Amination at C4 using ammonia or protected amines under controlled heating (60–100°C) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding between amine and methoxy groups). For example, in related chloro-methoxy quinolines, SCXRD revealed dihedral angles of ~70° between substituent planes, impacting π-π stacking in biological targets . Twin correction and high-resolution data (≤1.0 Å) are critical for accuracy .
Q. What challenges arise in optimizing regioselectivity during chloro and methoxy group installation?
- Methodological Answer: Competing reactivity at adjacent positions (e.g., C2 vs. C3 in quinoline) requires directed metalation strategies . For example:
- Use LDA (lithium diisopropylamide) to deprotonate specific sites before chlorination .
- Protecting groups (e.g., SEM for amines) can block undesired substitution .
Solvent polarity (e.g., THF vs. DMF) and temperature gradients (slow cooling for crystallization) mitigate byproduct formation .
Q. How do electronic effects of substituents influence reactivity and binding in biological assays?
- Methodological Answer: The chloro group enhances electrophilicity at C3, facilitating cross-coupling (e.g., Suzuki for biaryl derivatives) , while the methoxy group donates electron density via resonance, altering redox potential. In SAR studies, replacing methoxy with hydroxyl (via demethylation) reduced antimalarial activity by 50%, highlighting its role in target affinity . DFT calculations (e.g., HOMO-LUMO gaps) can predict charge distribution and nucleophilic attack sites .
Q. How can contradictory bioactivity data for quinoline derivatives be reconciled?
- Methodological Answer: Discrepancies in IC₅₀ values (e.g., anticancer vs. antimalarial) often stem from assay conditions (e.g., cell line variability, serum concentration). For example:
- Metabolic stability: HepG2 liver cells may degrade methoxy groups faster than HeLa cells, altering efficacy .
- Comparative studies using standardized protocols (e.g., CLSI guidelines for antiparasitic assays) and prodrug strategies (e.g., masking amines as carbamates) can clarify structure-activity relationships .
Notes
- Advanced methodologies (e.g., SCXRD, DFT) are critical for resolving structural and mechanistic ambiguities.
- Contradictions in bioactivity require rigorous cross-validation using orthogonal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
